N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 356078-19-8
VCID: VC14909916
InChI: InChI=1S/C16H15N3O3S2/c1-10(20)17-12-3-6-14(7-4-12)24(21,22)19-13-5-8-15-16(9-13)23-11(2)18-15/h3-9,19H,1-2H3,(H,17,20)
SMILES:
Molecular Formula: C16H15N3O3S2
Molecular Weight: 361.4 g/mol

N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide

CAS No.: 356078-19-8

Cat. No.: VC14909916

Molecular Formula: C16H15N3O3S2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide - 356078-19-8

Specification

CAS No. 356078-19-8
Molecular Formula C16H15N3O3S2
Molecular Weight 361.4 g/mol
IUPAC Name N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C16H15N3O3S2/c1-10(20)17-12-3-6-14(7-4-12)24(21,22)19-13-5-8-15-16(9-13)23-11(2)18-15/h3-9,19H,1-2H3,(H,17,20)
Standard InChI Key NOKWXMZGPFKVTC-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule consists of three primary components:

  • A 2-methyl-1,3-benzothiazol-6-yl group, featuring a fused benzene-thiazole ring system with a methyl substituent at position 2.

  • A sulfamoyl bridge (-SO2_2-NH-) connecting the benzothiazole to a phenyl ring.

  • An acetamide group (-NHCOCH3_3) para-substituted on the phenyl ring .

The benzothiazole ring adopts a planar conformation, as evidenced by X-ray crystallography studies of related compounds, with dihedral angles between the benzothiazole and phenyl groups typically ranging from 75° to 85° .

Molecular Formula and Key Descriptors

PropertyValueSource
Molecular FormulaC16_{16}H15_{15}N3_3O3_3S2_2
Molecular Weight361.44 g/mol
logP (Partition Coefficient)3.15–3.19
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area73.91 Å2^2

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility .

Synthesis Pathways and Manufacturing Processes

Key Synthetic Routes

The synthesis involves sequential functionalization of the benzothiazole and phenyl rings:

  • Benzothiazole Formation:

    • Condensation of 2-aminothiophenol with methyl-substituted carbonyl precursors under acidic conditions yields the 2-methylbenzothiazole core .

  • Sulfamoylation:

    • Chlorosulfonation of the benzothiazole at position 6, followed by amination with ammonia or amines, introduces the sulfamoyl group .

  • Phenylacetamide Coupling:

    • Nucleophilic aromatic substitution links the sulfamoyl-benzothiazole to 4-nitroacetophenone, followed by reduction and acetylation to form the final product .

Optimization Challenges

  • Regioselectivity: Sulfamoylation at position 6 requires precise temperature control (0–5°C) to avoid polysubstitution .

  • Yield Improvements: Microwave-assisted synthesis and catalytic methods (e.g., Pd/C) enhance reaction efficiency, achieving yields >75% in model systems .

Physicochemical Properties and Analytical Data

Solubility and Stability

PropertyValueSource
Water SolubilitylogSw = -3.45 (poor)
Thermal StabilityStable up to 250°C
pH SensitivityDegrades in strong acids

The compound’s poor aqueous solubility necessitates formulation strategies like salt formation (e.g., sodium or hydrochloride salts) or nanoemulsion systems .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1680 cm1^{-1} (amide C=O) and 1340 cm1^{-1} (S=O stretching) .

  • NMR: 1^1H NMR (DMSO-d6_6): δ 2.05 (s, 3H, CH3_3), 2.45 (s, 3H, benzothiazole-CH3_3), 7.25–8.10 (m, aromatic Hs) .

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